molecular formula C8H13N3O4 B067707 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 170872-51-2

2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B067707
CAS No.: 170872-51-2
M. Wt: 215.21 g/mol
InChI Key: OOWUZRLOGBFSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a dihydroxypropyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dihydroxypropylamine with ethyl isocyanate to form the intermediate, which is then cyclized to form the triazine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The triazine ring may also interact with nucleophilic sites in biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of dihydroxypropyl and ethyl groups makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

170872-51-2

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

2-(2,3-dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C8H13N3O4/c1-2-6-7(14)9-8(15)11(10-6)3-5(13)4-12/h5,12-13H,2-4H2,1H3,(H,9,14,15)

InChI Key

OOWUZRLOGBFSDP-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=O)NC1=O)CC(CO)O

Canonical SMILES

CCC1=NN(C(=O)NC1=O)CC(CO)O

Synonyms

1,2,4-Triazine-3,5(2H,4H)-dione, 2-(2,3-dihydroxypropyl)-6-ethyl- (9CI)

Origin of Product

United States

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